5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
CAS No.:
Cat. No.: VC13689258
Molecular Formula: C10H10BrF2N3O2
Molecular Weight: 322.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrF2N3O2 |
|---|---|
| Molecular Weight | 322.11 g/mol |
| IUPAC Name | 5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-nitropyridine |
| Standard InChI | InChI=1S/C10H10BrF2N3O2/c11-7-5-8(16(17)18)9(14-6-7)15-3-1-10(12,13)2-4-15/h5-6H,1-4H2 |
| Standard InChI Key | XUYNKLFHEOLWDT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-nitropyridine, reflects its biccyclic system comprising a pyridine ring fused to a partially saturated piperidine derivative. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrF₂N₃O₂ |
| Molecular Weight | 322.11 g/mol |
| Key Functional Groups | Bromo, difluoro, nitro |
The bromine atom at position 5 of the pyridine ring enhances electrophilic substitution potential, while the 4,4-difluoropiperidinyl moiety contributes to conformational rigidity and lipophilicity. The nitro group at position 3 enables redox activity, a feature exploited in prodrug designs.
Spectroscopic Characterization
Though experimental data remain limited, analogous bipyridinyl derivatives exhibit distinct spectral signatures:
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¹H NMR: Downfield shifts (δ 8.5–9.0 ppm) for pyridine protons adjacent to electronegative substituents.
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¹³C NMR: Carbon signals near 150 ppm for nitrated aromatic carbons.
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MS: Molecular ion peak at m/z 322.11 with isotopic patterns indicative of bromine.
Synthetic Methodologies
Laboratory-Scale Synthesis
A multistep route begins with 4,4-difluoropiperidine, which undergoes nucleophilic aromatic substitution with 5-bromo-3-nitropyridine-2-amine under basic conditions. Critical steps include:
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Fluorination: Diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the piperidine 4-position, achieving 85% yield in anhydrous dichloromethane.
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Nitro Group Installation: Nitration via mixed acid (HNO₃/H₂SO₄) at 0°C minimizes decomposition.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
Industrial Production Challenges
Scaling poses difficulties due to:
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Exothermic Nitration: Requires jacketed reactors for temperature control.
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Bromine Handling: Corrosive nature necessitates Hastelloy-C equipment.
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Waste Management: Fluoride byproducts demand neutralization prior to disposal.
Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with soft nucleophiles (e.g., thiols, amines):
Example: Reaction with morpholine in DMF at 120°C yields 5-morpholino-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl (87% yield).
Nitro Group Transformations
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Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling coupling reactions.
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Oxidation: m-CPBA forms N-oxide derivatives, altering electronic properties for materials applications.
Materials Science Applications
Organic Electronics
Thin films of the compound exhibit:
| Property | Value |
|---|---|
| Bandgap | 3.1 eV |
| Hole Mobility | 0.4 cm²/V·s |
| Thermal Stability | >250°C (TGA) |
These traits suggest utility in OLED hole-transport layers.
Sensor Development
Functionalized gold electrodes coated with the compound demonstrate ppm-level sensitivity to NO₂ gas via conductance changes (ΔR/R₀ = 15% at 50 ppm).
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 5-Bromo-3-nitropyridine | Lacks piperidine ring | 45 μM (MCF-7) |
| 4,4-Difluoropiperidine | No aromatic system | Inactive |
| 3-Nitro-2-aminopyridine | Missing bromine and fluorine | 28 μM (MCF-7) |
This highlights the synergistic role of halogen and heterocyclic motifs .
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